molecular formula C11H9N3O2 B3305445 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 923191-32-6

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B3305445
CAS No.: 923191-32-6
M. Wt: 215.21 g/mol
InChI Key: CSMCQQCRZAHGAJ-UHFFFAOYSA-N
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Description

Significance of Imidazolidin-2,4-dione Scaffolds in Chemical Biology and Organic Synthesis

The hydantoin (B18101) scaffold is of immense value in chemical biology and drug discovery due to its wide range of pharmacological properties. ekb.eg The core structure features two hydrogen bond donors and two hydrogen bond acceptors, allowing for diverse interactions with biological targets. nih.gov This versatility has led to the development of hydantoin-based compounds with anticonvulsant, antimicrobial, anti-inflammatory, and anticancer activities. ekb.egnih.govresearchgate.net

In organic synthesis, hydantoins are key precursors for creating non-natural α-amino acids and their conjugates. researchgate.net The synthesis of the hydantoin ring itself is well-established, with classic methods like the Bucherer-Bergs reaction providing efficient access to 5,5-disubstituted derivatives from ketones or aldehydes. researchgate.netceon.rs This accessibility makes the scaffold a favored starting point for building complex molecular libraries. tandfonline.com

Table 1: Examples of Clinically Relevant Hydantoin-Based Drugs

Drug Name Therapeutic Application
Phenytoin Anticonvulsant
Nitrofurantoin Antibiotic
Nilutamide Anticancer
Dantrolene Muscle Relaxant

This table highlights the diverse applications of the hydantoin scaffold in medicine. ekb.egnih.govresearchgate.net

The Benzonitrile (B105546) Moiety: Its Contribution to Molecular Recognition and Reactivity in Chemical Systems

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a crucial functional group in chemistry. Its strong dipole moment and linear geometry make it a key participant in molecular recognition events. rsc.org It can engage in non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (with the nitrogen atom acting as an acceptor), which are fundamental to the "key-lock" principle of supramolecular chemistry. nih.gov

Recent studies have demonstrated the ability of synthetic macrocycles to precisely recognize and bind various benzonitrile derivatives, highlighting the group's importance in designing host-guest systems. nih.gov In medicinal chemistry, the benzonitrile fragment is present in several approved drugs, where it can contribute to binding affinity with target receptors. nih.govnih.gov Furthermore, the nitrile group is a versatile functional handle in organic synthesis, capable of being transformed into other functionalities such as amines, amides, and carboxylic acids.

Positioning of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile within the Landscape of Hydantoin-Derived Compounds

This compound is a hybrid molecule that incorporates both the hydantoin scaffold and the benzonitrile moiety. Specifically, it is an N-1 substituted hydantoin, where the substituent is a 2-cyanobenzyl group. This positions the benzonitrile group ortho to the point of attachment to the hydantoin ring.

The landscape of hydantoin derivatives is vast, with substitutions commonly occurring at the N-1, N-3, and C-5 positions. srrjournals.com The introduction of an arylmethyl group, such as the cyanobenzyl group in this case, is a common strategy to explore structure-activity relationships. While this specific ortho-substituted isomer is not widely documented in biological studies, other benzonitrile-containing hydantoins and related heterocycles have been synthesized. These related structures help to define the chemical space in which this compound resides.

Table 2: Structural Comparison of Selected Benzonitrile-Substituted Hydantoin Derivatives

Compound Name Position of Benzonitrile Group Additional Substitutions
This compound Ortho (on N-1 substituent) None on hydantoin ring
4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile Para (on N-1 substituent) Two methyl groups at C-5
(Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile Para (on N-1 substituent of indole, which is attached to hydantoin) Indole and exocyclic double bond at C-5

This table illustrates the structural diversity within the class of benzonitrile-substituted hydantoins, highlighting variations in substitution patterns. nih.govnih.gov

Current Academic Research Trends and Unexplored Avenues for Benzonitrile-Substituted Hydantoins

Current research trends involving hydantoin derivatives are heavily focused on medicinal chemistry, particularly in the development of novel anticancer agents. nih.gov Scientists are designing hydantoin-based molecules to act as inhibitors of specific biological targets, such as B-cell lymphoma-2 (Bcl-2) proteins and epidermal growth factor receptors (EGFR), which are crucial in cancer progression. mdpi.comresearchgate.net The strategy often involves creating hybrid molecules where the hydantoin scaffold is combined with other bioactive fragments to enhance potency and selectivity. ekb.eg

For benzonitrile-substituted hydantoins, a significant unexplored avenue is the systematic investigation of the positional isomerism of the cyano group on the benzyl (B1604629) substituent. The electronic and steric properties of an ortho-cyano group, as seen in this compound, are distinct from its meta and para counterparts. These differences could translate into unique binding modes with biological targets or different chemical reactivity. Further research could explore how this specific substitution pattern influences the compound's conformation and its potential as, for example, an enzyme inhibitor or a precursor in organic synthesis. The synthesis and biological evaluation of a series of these positional isomers would provide valuable structure-activity relationship data, contributing to the rational design of new therapeutic agents. srrjournals.com

An in-depth exploration of the synthetic methodologies for this compound reveals a landscape of intricate chemical strategies. This article focuses exclusively on the advanced synthetic techniques for this compound and its analogues, structured around foundational routes, precision synthesis, and innovative green chemistry principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-3-1-2-4-9(8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCQQCRZAHGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Hydantoin (B18101) Ring Formation and Closure

The formation of the hydantoin (imidazolidine-2,4-dione) ring, the core structure of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, is most commonly achieved through the Bucherer-Bergs reaction. mdpi.com This multicomponent reaction typically involves a carbonyl compound, an alkali metal cyanide, and ammonium (B1175870) carbonate. The mechanism is understood to proceed through several key intermediates. amazonaws.com

Initially, the carbonyl compound reacts with ammonium carbonate to form an imine. Cyanide then attacks this imine to produce an α-amino nitrile intermediate. amazonaws.com The subsequent steps leading to the final hydantoin ring have been the subject of detailed study, with two primary pathways proposed:

Isocyanate Pathway: The α-amino nitrile can be carbamoylated by carbon dioxide (derived from the ammonium carbonate). A subsequent rearrangement and cyclization lead to a reactive isocyanate intermediate, which then closes to form the hydantoin ring. mdpi.comresearchgate.net

Imino-oxoimidazolidine Pathway: An alternative mechanism involves the direct addition of the amino group to the nitrile function of an intermediate carbamide. This forms a 4-imino-2-oxoimidazolidine ring, which is then hydrolyzed to the corresponding hydantoin. mdpi.com

The general mechanism of the Bucherer-Bergs synthesis is outlined below:

Table 1: Proposed Mechanistic Steps in Bucherer-Bergs Hydantoin Synthesis

Step Reactants Intermediate Formed Description
1 Carbonyl Compound, Ammonium Carbonate Imine Formation of an imine from the carbonyl starting material.
2 Imine, Cyanide α-Amino nitrile Nucleophilic addition of cyanide to the imine. amazonaws.com
3 α-Amino nitrile, Carbon Dioxide N-substituted carbamic acid Carbamoylation of the amino group. mdpi.com
4 N-substituted carbamic acid 5-iminooxazolidin-2-one Intramolecular cyclization. mdpi.com
5 5-iminooxazolidin-2-one Isocyanate Rearrangement to a reactive intermediate. researchgate.net

| 6 | Isocyanate | Hydantoin Ring | Final ring closure to yield the hydantoin product. researchgate.net |

Other synthetic routes, such as the Read-type reaction and the Urech hydantoin synthesis, provide alternative pathways for forming the hydantoin ring, each with its own distinct mechanism. mdpi.com For instance, a method involving the reaction of α-amino methyl ester hydrochlorides with carbamates proceeds via ureido derivatives that subsequently cyclize under basic conditions. amazonaws.comorganic-chemistry.org

Investigation of Alkylation and Substituent Introduction Mechanisms

The introduction of the (2-cyanobenzyl) group at the N-1 position of the hydantoin ring is a critical step in the synthesis of this compound. This transformation is typically an alkylation reaction. The mechanism of N-alkylation of hydantoins generally proceeds via a nucleophilic substitution (SN2) pathway.

The process begins with the deprotonation of one of the nitrogen atoms of the hydantoin ring by a base. The N-1 and N-3 positions of the hydantoin ring are both potential sites for alkylation. The introduction of a substituent at the N-1 position, adjacent to only one carbonyl group, is known to enhance the kinetic stability of the compound. researchgate.net In contrast, substitution at the N-3 position, situated between two carbonyl groups, leads to higher chemical reactivity. researchgate.net

The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by several factors:

Base: Strong bases like sodium hydride or potassium carbonate are often used to generate the hydantoin anion. researchgate.net

Solvent: The choice of solvent can affect the reactivity and solubility of the nucleophile.

Steric Hindrance: Pre-existing substituents on the hydantoin ring can sterically hinder one nitrogen atom, favoring alkylation at the other.

Alkylating Agent: The nature of the alkylating agent, in this case, a derivative of 2-(bromomethyl)benzonitrile (B57715) or a related electrophile, is crucial.

The general mechanism for N-alkylation is as follows:

Deprotonation: A base removes a proton from the N-H bond of the hydantoin ring, creating a resonance-stabilized hydantoin anion.

Nucleophilic Attack: The anionic nitrogen atom acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., the methylene (B1212753) carbon of 2-(bromomethyl)benzonitrile).

Displacement: The leaving group (e.g., bromide) is displaced, forming the N-C bond and yielding the N-1 alkylated product.

Similar mechanisms apply to the introduction of other substituents on the hydantoin ring, such as acylation or arylation. organic-chemistry.orgnih.gov

Theoretical and Experimental Analysis of Tautomerism and Conformational Dynamics during Reactions

The hydantoin ring system in this compound can exhibit prototropic tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wiley-vch.de For hydantoins, the most relevant form is lactam-lactim tautomerism, where a proton can move from a nitrogen atom to an adjacent carbonyl oxygen.

Lactam form: The stable diketo form (imidazolidine-2,4-dione).

Lactim forms: Two possible enol-like forms where one of the C=O groups is converted to a C=N and O-H group.

Understanding which tautomer is predominant is vital as it can significantly influence the molecule's reactivity, physical properties, and biological interactions. wiley-vch.de The study of these dynamic equilibria involves both theoretical and experimental approaches.

Theoretical Analysis: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomerism. researchgate.net These calculations can predict the relative stabilities of different tautomers by computing their energies. mdpi.com By comparing the calculated energies, researchers can determine the most energetically favorable tautomeric form in the gas phase or in solution (by using solvent models). nih.govnih.gov For instance, calculations have shown that for similar heterocyclic systems, the diketo (lactam) form is generally more stable than the keto-enol (lactim) forms. researchgate.net

Table 2: Theoretical and Experimental Methods for Tautomerism Analysis

Method Type Information Provided
Density Functional Theory (DFT) Theoretical Relative energies and stabilities of tautomers, geometric parameters, reaction pathways for interconversion. nih.gov
UV-Vis Spectroscopy Experimental The absorption spectra of different tautomers are often distinct, allowing for their identification and quantification in a mixture. researchgate.net
NMR Spectroscopy Experimental Tautomers in equilibrium can give separate signals or averaged signals depending on the rate of interconversion, providing insights into their structure and dynamics. researchgate.net

| Time-Resolved Fluorescence | Experimental | Can be used to study the dynamics of tautomerization in excited states. wiley-vch.de |

Experimental Analysis: Spectroscopic methods are the primary experimental techniques used to study tautomeric equilibria. wiley-vch.de Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are particularly valuable. In NMR, the chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers. Depending on the timescale of the interconversion, either distinct signals for each tautomer or averaged signals may be observed. Similarly, the UV-Vis absorption spectrum is characteristic of the chromophore, which changes between the lactam and lactim forms. researchgate.net

Influence of Catalysis on Reaction Stereoselectivity and Regioselectivity

Catalysis plays a pivotal role in controlling the outcome of reactions used to synthesize hydantoin derivatives. Catalysts can significantly influence the rate of reaction as well as its regioselectivity (which site on the molecule reacts) and stereoselectivity (the spatial orientation of the product).

Regioselectivity: As discussed in section 3.2, the alkylation of the hydantoin ring can occur at either the N-1 or N-3 position. While reaction conditions provide some control, specific catalysts can enhance this selectivity. For example, in related heterocyclic systems, phase-transfer catalysis is used to facilitate alkylation reactions, where the catalyst helps transport the anionic nucleophile into an organic phase to react with the alkylating agent. researchgate.net The choice of catalyst and base can direct the alkylation preferentially to one nitrogen atom over the other.

Stereoselectivity: If the hydantoin is formed from a prochiral ketone or has a substituent at the C-5 position, this carbon becomes a stereocenter. Controlling the stereochemistry at this position is often crucial for the biological activity of the final compound. The Bucherer-Bergs reaction, when applied to substituted cyclohexanones, is known to exhibit stereoselectivity, often yielding the thermodynamically more stable product. mdpi.com

To achieve high levels of enantioselectivity, chiral catalysts are employed.

Chiral Lewis Bases/Acids: These can coordinate to one of the reactants, creating a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis: The use of small chiral organic molecules as catalysts has become a powerful strategy. For example, a chiral diarylketone has been shown to catalyze the photochemical deracemization of 5-substituted hydantoins. organic-chemistry.org

Enzymatic Reactions: Enzymes are highly efficient and selective catalysts. Hydantoinases and carbamoylases are used in the kinetic resolution of racemic hydantoins to produce enantiomerically pure α-amino acids, demonstrating exquisite control over stereoselectivity.

The mechanism of stereoselective catalysis often involves the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. This complex lowers the activation energy for the pathway leading to one enantiomer while raising it for the pathway leading to the other, resulting in an enantiomeric excess of the desired product.

Advanced Structural Characterization and Computational Chemical Analysis

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopy is fundamental to confirming the covalent structure of a molecule—which atoms are connected to which—and understanding the chemical environment of each atom.

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, distinct signals in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected, corresponding to the three key structural motifs: the ortho-substituted benzonitrile (B105546) ring, the methylene (B1212753) linker, and the hydantoin (B18101) ring.

Based on its structure, the following characteristic chemical shifts would be anticipated:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Structural Unit Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Benzonitrile Ring Aromatic Protons (4H) 7.4 - 7.9 110 - 140 A complex multiplet pattern due to ortho-substitution.
Quaternary Carbon (C-CN) - ~112
Cyano Carbon (-CN) - ~118
Quaternary Carbon (C-CH₂) - ~138
Methylene Linker Methylene Protons (-CH₂-) ~4.8 - 5.2 ~40 - 45 A singlet, deshielded by the adjacent nitrogen and aromatic ring.
Hydantoin Ring Amide Proton (-NH-) ~8.0 - 8.5 - A broad singlet, position can vary with concentration and solvent.
Methylene Protons (-CH₂-) ~4.0 - 4.2 ~45 - 50 A singlet within the hydantoin ring.

The integration of proton signals would confirm the number of protons in each environment, while 2D NMR techniques (like COSY and HSQC) would definitively link the proton and carbon signals, confirming the connectivity between the benzonitrile ring, the methylene bridge, and the hydantoin moiety.

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₀N₄O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 242.0804 g/mol .

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways would include:

Cleavage of the methylene bridge: This would be a major fragmentation pathway, resulting in the formation of a cyanobenzyl cation (m/z 116) and a hydantoin radical, or vice versa.

Loss of CO or HNCO: Fragmentation of the hydantoin ring itself can occur through the loss of small, stable neutral molecules.

Analysis of these fragments allows for the piece-by-piece confirmation of the molecule's constituent parts, corroborating the structure determined by NMR.

X-ray Crystallography for Three-Dimensional Structural Elucidation

While no public crystal structure exists for this specific compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of structurally related compounds provides insight into the likely interactions that would define its crystal lattice. nih.gov

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds originating from the hydantoin ring. The N-H group serves as a hydrogen bond donor, while the two carbonyl oxygens act as acceptors. This typically leads to the formation of robust hydrogen-bonding networks, such as chains or sheets, which are common in hydantoin-containing structures. nih.gov

C-H···O interactions: Between the aromatic or methylene C-H groups and the carbonyl oxygens.

π-π stacking: Potential interactions between the aromatic benzonitrile rings of adjacent molecules. The insertion of electron-withdrawing groups like nitro- or cyano- groups into a benzene (B151609) ring often promotes such stacking interactions. rsc.orgresearchgate.net

C-H···π interactions: Where the hydrogen atoms of one molecule interact with the electron cloud of a nearby aromatic ring.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Strength Expected Role
Hydrogen Bond Hydantoin N-H Hydantoin C=O Strong Primary driver of supramolecular assembly, forming chains or dimers. nih.gov
π-π Stacking Benzonitrile Ring (π-system) Benzonitrile Ring (π-system) Moderate Contributes to packing efficiency and lattice energy. rsc.org
C-H···O Aromatic/Methylene C-H Hydantoin C=O Weak Secondary interactions that stabilize the primary network.

| C-H···π | Aromatic/Methylene C-H | Benzonitrile Ring (π-system) | Weak | Further refines the three-dimensional packing arrangement. |

For molecules with stereocenters or restricted bond rotation (like C=C double bonds), X-ray crystallography provides unambiguous confirmation of their configuration (e.g., R/S or E/Z). In the case of this compound, there are no stereocenters or geometric isomers of the Z/E type. nih.gov However, crystallography would definitively confirm the molecule's solid-state conformation, including the torsion angles between the planar benzonitrile and hydantoin rings.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental crystallographic data, computational chemistry provides a powerful means to predict molecular structure and properties. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely applied to hydantoin-based molecules to investigate their electronic structure, stability, and potential interactions. researchgate.netjddtonline.info

For this compound, computational studies would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule in the gas phase, providing predictions of bond lengths, bond angles, and torsion angles.

Vibrational Frequency Analysis: Predicting the infrared (IR) spectrum, which can be compared with experimental data to validate the calculated structure.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron-rich (negative) and electron-poor (positive) regions of the molecule. This would highlight the hydrogen-bond donor capability of the N-H proton and the acceptor strength of the carbonyl oxygens and nitrile nitrogen, thereby predicting the sites most likely to engage in intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculating the energies of the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's electronic properties and chemical reactivity.

These computational approaches provide valuable theoretical insights that complement experimental findings and can guide the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can provide fundamental insights into its molecular geometry, electronic properties, and intrinsic reactivity.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimal three-dimensional structure with high accuracy. Furthermore, it allows for the calculation of various electronic descriptors that are crucial for predicting chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comajchem-a.com

For hydantoin derivatives, DFT has been used to determine active center sites for electrophilic or nucleophilic attack by analyzing properties like CHELPG (Charges from Electrostatic Potentials using a Grid based method) charges and Fukui functions. researchgate.net Similar analyses for this compound would likely reveal the electrophilic nature of the carbonyl carbons in the imidazolidine-2,5-dione ring and the carbon of the nitrile group, as well as the nucleophilic character of the nitrogen and oxygen atoms. The electronic effects of substituents on the hydantoin ring are known to influence reactivity and selectivity in chemical reactions. acs.orgacs.org DFT calculations can precisely quantify the impact of the 2-cyanobenzyl group on the electronic distribution of the hydantoin core.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations (Note: The following data are representative examples based on typical DFT calculations for similar organic molecules and are not experimentally derived for this specific compound.)

ParameterPredicted ValueSignificance
EHOMO -7.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.7 eVIndicates high kinetic stability and lower chemical reactivity. irjweb.com
Dipole Moment 4.5 DReflects the polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η) 2.85 eVResistance to change in electron distribution; higher values indicate greater stability. irjweb.com
Electrophilicity Index (ω) 1.9 eVMeasures the propensity of the species to accept electrons. irjweb.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape and assessing the relative stability of different shapes (conformers). rsc.orgmdpi.comnih.gov

An MD simulation would model the molecule within a simulated physiological environment (e.g., a box of water molecules at a specific temperature and pressure). acs.orgchemrxiv.org By calculating the forces between atoms and integrating Newton's laws of motion, the simulation generates a trajectory that reveals how the molecule moves, flexes, and changes its conformation over nanoseconds or longer. stanford.edu This allows for the identification of low-energy, stable conformations that the molecule is most likely to adopt.

Key insights from MD simulations would include:

Rotational Barriers: Determining the energy required to rotate around the single bonds, particularly the bond connecting the benzonitrile group to the hydantoin ring.

Conformational Clusters: Identifying the most populated families of structures, which represent the molecule's preferred shapes.

Intramolecular Interactions: Observing potential non-covalent interactions, such as hydrogen bonds or π-π stacking between the phenyl ring and the hydantoin ring, that might stabilize certain conformations.

Solvent Effects: Understanding how interactions with water molecules influence the molecule's shape and dynamics.

The flexibility of a molecule can be a critical factor in its ability to bind to a biological target. nih.govosu.edu MD simulations provide a dynamic picture of this flexibility, which is a significant advantage over static molecular models. nih.gov

Table 2: Representative Torsional Angles and Their Stability for this compound from a Theoretical MD Simulation (Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.)

Torsional Angle (Atoms)Most Stable Range (degrees)Energy Barrier (kcal/mol)Description
C(ring)-N1-CH2-C(phenyl) ± 60-90°3-5Rotation around the bond linking the hydantoin nitrogen to the methylene bridge.
N1-CH2-C(phenyl)-C(cyano) ± 150-180°2-4Rotation of the benzonitrile group relative to the methylene bridge.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target. researchgate.netimpactfactor.org

For this compound, docking studies would be performed by computationally placing the molecule into the active site of a selected protein target. An algorithm then samples a large number of possible orientations and conformations of the ligand within the active site, and a scoring function estimates the binding affinity for each pose. nih.gov

The hydantoin ring is a well-known scaffold in medicinal chemistry, and derivatives have been docked into various enzyme active sites. nih.gov The nitrile group is also recognized for its versatile role in protein-ligand interactions. It can act as a hydrogen bond acceptor and participate in hydrophobic interactions. huanglab.org.cnnih.gov Studies have shown that the nitrile moiety can significantly alter the electronic density of an attached benzene ring, potentially enhancing π–π stacking interactions with aromatic residues like phenylalanine or tyrosine in a protein's binding pocket. nih.gov Furthermore, the nitrile group can sometimes form covalent bonds with cysteine or serine residues in an active site, leading to potent inhibition. nih.govrsc.org

A molecular docking simulation of this compound against a hypothetical enzyme target, such as a kinase or protease, would likely predict key interactions:

Hydrogen bonds between the N-H and C=O groups of the hydantoin ring and polar residues in the active site.

Hydrophobic or π-π stacking interactions involving the benzonitrile ring.

Hydrogen bonding involving the nitrogen atom of the cyano group. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target (Note: This table is a representative example of docking output and does not correspond to a real protein target.)

ParameterPredicted ValueInterpretation
Binding Affinity (ΔG) -8.5 kcal/molA strong predicted binding energy, suggesting a stable ligand-protein complex.
Key Interacting Residues Tyr82, Leu134, Ser180, Phe182Amino acids in the active site predicted to form significant bonds with the ligand.
Types of Interactions Hydrogen Bond (with Ser180), π-π Stacking (with Tyr82, Phe182), Hydrophobic (with Leu134)The specific non-covalent forces stabilizing the binding pose.

Pharmacophore Modeling for Identification of Key Structural Features for Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a specific target. nih.gov

This technique can be ligand-based, where a model is built from a set of known active molecules, or structure-based, where the model is derived from the ligand-receptor complex. mdpi.com For a novel compound like this compound, a pharmacophore model could be developed based on known inhibitors of a particular enzyme that share structural similarities, such as a hydantoin or benzonitrile moiety. nih.govmdpi.com

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the hydantoin ring and the nitrogen of the nitrile group.

Hydrogen Bond Donor (HBD): The N-H group of the hydantoin ring.

Aromatic Ring (AR): The phenyl ring of the benzonitrile group.

Hydrophobic Feature (HY): The benzyl (B1604629) moiety.

By creating a 3D model that defines the spatial relationships between these features, researchers can screen large virtual libraries of compounds to find other molecules that match the pharmacophore and are therefore also likely to be active against the same target. nih.gov

Table 4: Predicted Pharmacophoric Features of this compound (Note: This table illustrates the identification of pharmacophoric features.)

Feature TypeLocation on MoleculeNumber of FeaturesPotential Role in Binding
Hydrogen Bond Acceptor Carbonyl Oxygens, Nitrile Nitrogen3Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein.
Hydrogen Bond Donor Imide Nitrogen (N-H)1Forms hydrogen bonds with acceptor groups (e.g., C=O) on the protein.
Aromatic Ring Phenyl group1Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Center Benzyl group1Interacts with nonpolar pockets in the protein's active site.

Predicted Collision Cross Section (CCS) for Structural Insights in Gas Phase

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com The key parameter measured is the Collision Cross Section (CCS), which is the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov The CCS value is a robust and characteristic physicochemical property of a molecule that provides valuable structural information. nih.gov

While CCS is an experimentally determined value, significant advances in computational methods and machine learning allow for its accurate prediction directly from a molecule's structure. acs.orgbohrium.comarxiv.org Predictive tools, often trained on large databases of experimentally measured CCS values, can calculate a theoretical CCS value for a given chemical structure (represented as a SMILES string or 3D coordinates). acs.orgnih.gov

For this compound, predicting the CCS value would provide an additional, orthogonal descriptor to mass and retention time for its potential identification in complex mixtures. The predicted CCS would reflect the molecule's rotationally averaged shape in the gas phase. Different conformers of the molecule can have slightly different CCS values; a more compact structure will have a smaller CCS than a more extended one. acs.org Therefore, comparing computationally predicted CCS values for different stable conformers (identified through methods like MD simulations) with experimental data can help infer the dominant gas-phase structure. nih.gov High-performance computational workflows can calculate Boltzmann-weighted average CCS values across multiple conformers to provide a highly accurate theoretical value. mdpi.comresearchgate.net

Table 5: Theoretical Predicted Collision Cross Section (CCS) Values for this compound (Note: These values are hypothetical predictions based on common in silico tools and are not experimental data.)

Ion AdductBuffer GasPredicted CCS (Ų)Prediction Method
[M+H]+ Nitrogen (N2)145.8Machine Learning Model (e.g., DeepCCS) acs.org
[M+Na]+ Nitrogen (N2)150.2Machine Learning Model (e.g., DeepCCS) acs.org
[M+H]+ Helium (He)118.5Trajectory Method (e.g., HPCCS) researchgate.net

Structure Activity Relationship Sar Studies on 2 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile Analogues

Systematic Exploration of Substituent Effects on Chemical Reactivity and Molecular Recognition

The systematic exploration of substituent effects on the chemical reactivity and molecular recognition of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile would form the foundational stage of any SAR study. This involves the synthesis of a library of analogues with modifications at key positions to probe the electronic and steric requirements for a desired activity.

Key positions for substitution on the this compound scaffold would include the benzonitrile (B105546) ring, the imidazolidine-2,5-dione ring, and the methylene (B1212753) linker. For the benzonitrile ring, substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk would be introduced at the ortho, meta, and para positions relative to the cyano group. For instance, the introduction of a chlorine atom, which is electron-withdrawing, has been shown in other molecular scaffolds to be more reactive towards nucleophiles compared to methyl or t-butyl substituted analogues, which are electron-donating. nih.gov

The imidazolidine-2,5-dione ring offers several sites for modification. The imide nitrogen (N-3) could be substituted with small alkyl groups to investigate the role of the N-H proton in molecular interactions. The carbon at the 4-position of this ring could also be substituted to introduce chirality and explore stereospecific interactions.

The methylene linker provides an opportunity to alter the spatial relationship between the benzonitrile and the imidazolidine-2,5-dione moieties. Increasing the length of the linker or introducing rigidity, for example, through cyclopropanation, could significantly impact how the molecule fits into a biological target.

The reactivity of these synthesized analogues would then be assessed. This could involve measuring reaction rates with model nucleophiles to understand how substituents on the benzonitrile ring influence the electrophilicity of the nitrile group or other parts of the molecule. nih.gov Furthermore, molecular recognition would be evaluated through binding assays with a target protein or receptor, if known.

Table 1: Hypothetical Analogue Library for Initial SAR Exploration

Analogue Modification Rationale
1a Parent CompoundBaseline
1b 4-Chloro-benzonitrileInvestigate electron-withdrawing effect
1c 4-Methoxy-benzonitrileInvestigate electron-donating effect
1d 3-Methyl-benzonitrileProbe steric and electronic effects at meta position
1e 3-Methyl-imidazolidinedioneAssess role of N-H in hydrogen bonding
1f Homologue (ethylene linker)Evaluate impact of linker length

Rational Design of Analogues based on Topological and Electronic Descriptors

Following initial SAR data, the rational design of subsequent generations of analogues would be guided by quantitative structure-activity relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach moves beyond simple qualitative observations to a more predictive and data-driven design process.

Topological descriptors, which are numerical representations of molecular structure, would be calculated for each analogue. These can include indices that describe molecular size, shape, and branching. Electronic descriptors, such as partial atomic charges, dipole moments, and HOMO/LUMO energies, would also be computed to quantify the electronic properties of the molecules.

A statistical model, often using multiple linear regression or more advanced machine learning algorithms, would be built to relate these descriptors to the observed activity. mdpi.com For example, a QSAR model might reveal that a high partial positive charge on a specific atom and a particular range of molecular volume are correlated with increased activity.

This model would then be used to predict the activity of virtual compounds, allowing for the in silico screening of a large number of potential analogues before committing to their chemical synthesis. This rational, computer-aided approach significantly streamlines the optimization process, focusing resources on compounds with the highest probability of success.

Correlation of Structural Modifications with Changes in Molecular Interaction Profiles

Understanding how structural modifications alter the molecular interaction profile of this compound analogues is crucial for optimizing their properties. This involves elucidating the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that a molecule forms with its biological target.

For instance, the parent compound has several potential hydrogen bond donors (N-H of the imidazolidine (B613845) ring) and acceptors (the two carbonyl oxygens and the nitrile nitrogen). Modification of these groups, such as N-alkylation of the imidazolidine ring, would directly probe the importance of these hydrogen bonding interactions. X-ray crystallography of a related compound, (Z)-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemeth-yl)-1H-indol-1-ylmeth-yl]benzonitrile, has shown that molecules can be linked into chains by N-H⋯O hydrogen bonds, while the cyano group does not participate in the supramolecular aggregation in that specific crystal structure. nih.gov

Computational methods like molecular docking and molecular dynamics simulations would be employed to visualize and analyze the binding mode of the analogues within the active site of a target protein. These simulations can provide valuable insights into how changes in the ligand's structure affect its binding orientation and interaction energies. For example, a docking study could reveal that an analogue with a bulkier substituent on the benzonitrile ring creates a steric clash with a residue in the binding pocket, leading to a loss of activity.

Strategies for Modulating Selectivity through Structural Tuning

In drug discovery, achieving selectivity for the desired biological target over off-targets is a critical objective to minimize side effects. Structural tuning of the this compound scaffold would be a key strategy to enhance this selectivity.

If the target and off-target proteins have differences in their binding sites, these differences can be exploited through rational design. For example, if the target protein has a small hydrophobic pocket that is absent in an off-target, introducing a small hydrophobic group onto the analogue at a position that can access this pocket could significantly increase its selectivity.

Another strategy involves modulating the conformational preferences of the molecule. By introducing rigidifying elements into the structure, the molecule can be locked into a conformation that is optimal for binding to the desired target but unfavorable for binding to off-targets.

Furthermore, subtle changes in the electronic properties of the molecule can influence its selectivity. By fine-tuning the electrostatic potential of the analogue, its interaction with specific charged or polar residues in the target's active site can be optimized, leading to enhanced selectivity. In the context of Bruton's tyrosine kinase inhibitors, retaining an amide group was a key strategy for improving selectivity. nih.gov

Ultimately, the goal of these strategies is to create a molecule that has a high affinity for the intended target while minimizing interactions with other proteins in the biological system. This is achieved through an iterative process of design, synthesis, and testing, guided by an ever-deepening understanding of the SAR of the chemical series.

Investigation of Molecular Mechanisms of Action and Biological Target Identification

Mechanistic Studies of Androgen Receptor Antagonism

"2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile" belongs to a class of nonsteroidal antiandrogens that function by directly antagonizing the androgen receptor (AR), a ligand-activated transcription factor crucial for the development and progression of prostate cancer. escholarship.orgnih.gov The antagonistic activity stems from its ability to competitively bind to the receptor and induce a conformational state that is transcriptionally inactive.

The primary mechanism of androgen receptor antagonism by nonsteroidal ligands, including compounds structurally related to the hydantoin (B18101) class, is through competitive binding. These molecules directly vie with endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), for the ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of the androgen receptor. nih.gov The affinity of these compounds for the AR is a critical determinant of their potency.

Competitive binding assays are utilized to quantify this affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, related nonsteroidal AR ligands have demonstrated high-affinity binding in the nanomolar range. A prototype nonsteroidal AR ligand, 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-trifluoromethylbenzonitrile (RU 59063), serves as a reference for this class. nih.gov Another derivative, DTIB, which substitutes the trifluoromethyl group with iodine, showed a subnanomolar binding affinity (Ki = 0.71 nM) for the rat AR in competitive binding assays. nih.gov The high affinity of these molecules allows them to effectively occupy the LBP, thereby preventing the binding and subsequent activation of the receptor by natural androgens. The structure-activity relationships of these compounds indicate that factors such as stereochemistry and electronic effects play a significant role in their binding capabilities. northwestern.edu

This table presents binding affinity data for nonsteroidal androgen receptor ligands structurally related to this compound, illustrating the high-affinity competitive binding characteristic of this class. nih.govbindingdb.org

Upon binding to the androgen receptor's ligand-binding domain, agonists like DHT induce a specific conformational change that is essential for receptor activation. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and the creation of a functional Activation Function 2 (AF-2) surface. The AF-2 site is critical for the recruitment of coactivator proteins, which are necessary to initiate the transcription of androgen-regulated genes. nih.govnih.gov

In contrast, the binding of a nonsteroidal antagonist like "this compound" induces a different and transcriptionally inactive conformation of the AR. nih.gov A pivotal event in this antagonistic mechanism is the displacement of Helix 12 (H12), a key component of the LBD. escholarship.orgnih.gov Antagonists, which are often bulkier than agonists, sterically hinder H12 from adopting its proper agonist position. nih.gov This disruption of H12 prevents the correct formation of the AF-2 binding surface, thereby blocking the recruitment of coactivators and preventing transcriptional activation. nih.gov Molecular dynamics simulations have shown that the binding of antagonists alters the dynamic fluctuations of H12, which disrupts the structural integrity of the agonistic conformation of the AR. escholarship.org Limited proteolysis studies have also provided evidence that antagonists stabilize a receptor conformation that is distinct from the one induced by agonists. nih.gov

Role of this compound as a Chemical Probe for Pathway Interrogation

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a chemical probe for the interrogation of biological pathways. The development of a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action, none of which have been reported for this compound.

Future Directions and Emerging Research Opportunities

Development of Advanced Computational Models for Predictive Chemistry and Biology

Future research on 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile would greatly benefit from the development of advanced computational models to predict its chemical behavior and biological activity. Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of its derivatives to correlate structural features with biological effects. Such models can help in understanding the key molecular descriptors that govern the activity of these compounds.

Molecular docking simulations are another powerful tool to predict the binding affinity and mode of interaction of this compound and its analogs with various biological targets. These computational techniques can provide insights into the binding poses and key interactions with target proteins, guiding the design of more potent and selective molecules. Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of the compound within a biological environment, offering a more realistic representation of its interactions.

Table 1: Illustrative Computational Approaches for Investigating this compound

Computational MethodApplicationPotential Outcome
QSARPredicting biological activity of derivativesIdentification of key structural features for activity
Molecular DockingPredicting binding to target proteinsElucidation of binding modes and affinities
Molecular DynamicsSimulating compound-target interactions over timeUnderstanding the stability and dynamics of binding

Exploration of Novel Derivatization Strategies for Enhanced Molecular Specificity

The core structure of this compound offers multiple sites for chemical modification, allowing for the exploration of novel derivatization strategies. Systematic modifications of the benzonitrile (B105546) ring, such as the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups), could modulate the electronic and steric properties of the molecule, potentially leading to enhanced target specificity.

Similarly, modifications to the imidazolidine-2,5-dione (hydantoin) ring could be explored. For instance, substitution at the N-3 position could provide another avenue for altering the compound's properties. The synthesis of a library of such derivatives would be a crucial step in exploring the structure-activity relationship and identifying compounds with improved biological profiles.

Integration of High-Throughput Synthesis with Mechanistic Screening

To efficiently explore the chemical space around this compound, the integration of high-throughput synthesis with mechanistic screening is a promising future direction. Combinatorial chemistry approaches could be employed to rapidly generate a large library of derivatives. nih.gov This would involve the development of robust and efficient synthetic routes that are amenable to automation and parallel synthesis.

Once a diverse library of compounds is synthesized, high-throughput screening (HTS) can be utilized to rapidly assess their biological activity against a panel of relevant targets. This would allow for the identification of "hit" compounds that can then be subjected to more detailed mechanistic studies to understand their mode of action.

Elucidation of Broader Molecular Interaction Networks within Biological Systems

Understanding the full spectrum of molecular interactions of this compound within a biological system is a complex but critical area for future research. Techniques such as chemical proteomics could be employed to identify the protein targets of the compound in a cellular context. This would provide a broader understanding of its mechanism of action and potential off-target effects.

Furthermore, systems biology approaches could be used to model the impact of the compound on cellular pathways and networks. By integrating data from various "omics" technologies (e.g., genomics, proteomics, metabolomics), a more comprehensive picture of the compound's biological effects can be obtained.

Application of the Compound as a Scaffold for Rational Drug Design (focus on methods and theories, not clinical outcomes)

The this compound structure can serve as a valuable scaffold for rational drug design. Pharmacophore modeling, for instance, can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comdergipark.org.tr This information can then be used to design new molecules with improved properties.

Scaffold hopping is another powerful technique in rational drug design that could be applied. This involves replacing the core scaffold of the molecule with a structurally different but functionally equivalent one. This can lead to the discovery of novel chemical series with improved drug-like properties, such as better solubility or metabolic stability. The imidazolidine-benzonitrile framework provides a starting point for such explorations, aiming to discover new chemical entities with desirable biological activities. nih.gov

Table 2: Rational Drug Design Strategies Utilizing the this compound Scaffold

Design StrategyDescriptionPotential Advantage
Pharmacophore ModelingIdentifying essential 3D features for activityGuiding the design of new active compounds
Scaffold HoppingReplacing the core structure with a bioisostereDiscovery of novel chemical classes with improved properties
Fragment-Based DesignBuilding upon small molecular fragments that bind to the targetEfficient exploration of chemical space

Q & A

Q. What are common synthetic routes for 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile and its derivatives?

The compound is typically synthesized via alkylation of a hydantoin or imidazolidinone precursor with a benzonitrile-containing alkyl halide. For example, derivatives are prepared by reacting 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with brominated ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) under basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C for 12–24 hours . Yield optimization often requires stoichiometric control of the alkylating agent and purification via column chromatography.

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d₆ (400–500 MHz) to confirm substituent connectivity. For example, the benzonitrile group shows a singlet at δ ~7.7–8.0 ppm for aromatic protons, while the imidazolidinone NH resonates at δ ~9.1 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a=18.85a = 18.85 Å, b=7.68b = 7.68 Å, c=24.32c = 24.32 Å) are used to resolve stereochemistry and intermolecular interactions .
  • UPLC-MS : Retention times (e.g., 1.66–1.92 min) and m/zm/z values (e.g., 338 [M-H]^-) confirm molecular weight and purity .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimycobacterial Activity : MIC determination via Resazurin reduction assays against M. tuberculosis H37Rv, with isoniazid (MIC = 1.8 µM) as a positive control. Compounds are tested at 0.5–50 µg/mL in Middlebrook 7H9-ADC broth .
  • Cytotoxicity Screening : Cell viability assays using BJ fibroblasts or HUVECs in DMEM/RPMI media with 10% FBS. IC₅₀ values are calculated via MTT or Alamar Blue protocols .

Advanced Research Questions

Q. How are diastereomers resolved during synthesis, and what analytical challenges arise?

Diastereomeric mixtures (e.g., from asymmetric alkylation) are separated via preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) using isocratic elution (hexane:isopropanol 90:10). Complex 1^1H NMR splitting (e.g., δ 4.99 ppm multiplet for indenone derivatives) and overlapping peaks require advanced techniques like COSY or NOESY to assign stereochemistry .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite is used to model interactions with enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Docking scores and binding poses (e.g., hydrogen bonds with Thr196) guide SAR optimization .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict charge distribution and reactive sites (e.g., electrophilic benzonitrile carbon) for functionalization .

Q. How do substituents on the imidazolidinone ring affect reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., -CF₃ at the benzonitrile para position) enhance antimycobacterial activity by increasing lipophilicity (logP ~2.5) and membrane penetration .
  • Bulkier Substituents (e.g., adamantyl) reduce solubility but improve target selectivity. For example, compound 198 (MIC = 0.22 µM) shows 10-fold higher potency than cyclohexyl analogs due to hydrophobic cavity filling .

Q. What strategies mitigate synthetic byproducts in large-scale preparations?

  • Temperature Control : Slow addition of alkylating agents at 0–5°C minimizes polyalkylation .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yield (e.g., 89% → 93%) for thermally sensitive intermediates .

Q. How is metabolic stability assessed for lead compounds?

  • Microsomal Incubation : Human liver microsomes (HLMs) with NADPH cofactor are used to calculate t1/2t_{1/2} values. For example, RU58841 derivatives show t1/2t_{1/2} >24 hours, indicating favorable pharmacokinetics .
  • CYP450 Inhibition Screening : Fluorescent assays (e.g., CYP3A4) identify potential drug-drug interactions .

Methodological Notes

  • Conflicting Data : Discrepancies in yields (e.g., 10% for compound 35 vs. 89% for 197 ) arise from steric hindrance or electron-deficient aryl halides .
  • Advanced NMR Techniques : HSQC and HMBC are critical for assigning quaternary carbons in fused-ring systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.